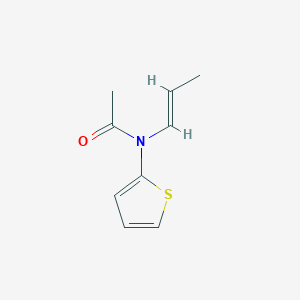

Acetamide,N-(1E)-1-allyl-N-2-thienyl-

Description

Overview of the Amide Functional Group in Organic Synthesis and Molecular Design

The amide functional group, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. researchgate.net Its structure is fundamental to the chemistry of life, as it forms the peptide bonds that link amino acids into proteins. researchgate.netnih.gov In molecular design, the amide bond is prized for its exceptional stability compared to other carbonyl derivatives like esters, making it a reliable and robust linker for connecting different molecular fragments. nih.gov

Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''), depending on the number of substituents on the nitrogen atom. evitachem.com This substitution pattern influences their physical and chemical properties. A key structural feature of amides is the delocalization of the nitrogen's lone pair of electrons into the carbonyl group's pi-system. This resonance has two major consequences: it makes the nitrogen atom significantly less basic than that of an amine, and it imparts a partial double-bond character to the C-N bond, which restricts rotation and makes the amide group planar. sigmaaldrich.com

This inherent stability and planarity are critical in both biological systems, where they dictate protein folding and structure, and in synthetic applications. researchgate.net In organic synthesis, amides are versatile intermediates. While they are relatively unreactive, they can undergo reactions such as hydrolysis, reduction to amines, and rearrangement reactions, providing pathways to other functional groups. evitachem.com Their prevalence in pharmaceuticals and polymers, like nylon and Kevlar, underscores their importance as a foundational building block in modern chemistry. evitachem.com

Significance of Thiophene (B33073) Heterocycles in Chemical Research Scaffolds

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug discovery. nih.gov The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, which allows it to mimic benzene in biological systems while introducing a heteroatom that can alter properties like metabolism, solubility, and receptor binding. zenodo.org

Thiophene and its derivatives are integral to a wide range of pharmacologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties. nih.govnih.gov Analysis of FDA-approved drugs reveals that the thiophene nucleus is a common feature, highlighting its success in clinical applications. nih.gov The planarity and aromaticity of the thiophene ring can facilitate binding interactions with biological receptors, while the sulfur atom can participate in hydrogen bonding and other non-covalent interactions. nih.gov

Beyond medicine, thiophene derivatives are important in materials science, where they are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors. nih.gov Their utility stems from their electronic properties and the ability to readily undergo functionalization at various positions on the ring, allowing chemists to create extensive libraries of compounds for screening and development. nih.govuni.lu

Role of Allyl Moieties as Versatile Building Blocks and Reactive Sites

The allyl group is a three-carbon substituent with the structure -CH₂-CH=CH₂. It consists of a methylene (B1212753) group attached to a vinyl group. mdpi.com This structural motif is a highly versatile and reactive building block in organic synthesis. nih.govspectrabase.com Its utility is largely derived from the unique reactivity of the "allylic position"—the saturated carbon atom adjacent to the double bond. archivepp.com

The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, making them susceptible to reactions like radical substitution. mdpi.com Furthermore, the allyl system can stabilize intermediates, including carbocations, carbanions, and radicals, through resonance delocalization across the three-carbon framework. archivepp.com This stabilization makes the allyl group a reliable handle for introducing new functional groups and constructing more complex molecular architectures. archivepp.com

Key reactions involving the allyl group include:

Allylation: The attachment of an allyl group to a substrate, often via nucleophilic attack on an allyl halide or through reactions with allyl-metal reagents. mdpi.com

Oxidation: The allylic position can be selectively oxidized to form alcohols or ketones. evitachem.com

Rearrangement Reactions: Allylic systems are known to undergo various rearrangement reactions, which are powerful tools for skeletal transformations in synthesis.

The presence of an allyl group within a molecule provides a reactive site for subsequent chemical modifications, making it a valuable component in the strategic design of synthetic pathways. nih.gov

Contextualizing Acetamide (B32628), N-(1E)-1-allyl-N-2-thienyl- within Contemporary Organic Chemistry Research

The compound Acetamide, N-(1E)-1-allyl-N-2-thienyl- is a molecule that strategically combines the three functional moieties discussed above: a stable acetamide core, a biologically significant thiophene ring, and a synthetically versatile allyl group. As a tertiary amide, the nitrogen atom is substituted with both a thiophene ring and an allyl group, creating a unique molecular scaffold.

The synthesis of such a compound would typically involve an N-acylation reaction, for instance, by reacting 2-allylamino-thiophene with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). evitachem.comnih.gov A common laboratory approach involves the reaction of allylamine (B125299) with 2-thienylacetyl chloride in the presence of a base to neutralize the acid byproduct. evitachem.com

The interest in a molecule like Acetamide, N-(1E)-1-allyl-N-2-thienyl- within contemporary research lies in its potential as a building block for more complex targets, particularly in medicinal chemistry. The combination of a thiophene nucleus, known for its broad pharmacological activities, with an acetamide linker, a common feature in many drugs, suggests that this compound could be a candidate for biological screening programs. nih.govnih.gov The allyl group provides a reactive handle for further diversification, allowing for the synthesis of a library of related compounds through reactions at the allylic position or the double bond. evitachem.com This approach is central to modern drug discovery, where generating molecular diversity around a promising core structure is a key strategy for identifying lead compounds. nih.gov

Table 1: Physicochemical Properties of Acetamide, N-(1E)-1-allyl-N-2-thienyl- This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-prop-2-enyl-N-thiophen-2-ylacetamide | evitachem.com |

| Molecular Formula | C₉H₁₁NOS | evitachem.com |

| Molecular Weight | 181.26 g/mol | evitachem.com |

| Exact Mass | 181.05613515 g/mol | evitachem.com |

| InChI Key | CMKABLURKQHBFC-UHFFFAOYSA-N | evitachem.com |

Table 2: Overview of Constituent Functional Groups This interactive table outlines the significance of the core functional groups within the target molecule.

| Functional Group | Role in Molecule | General Significance in Organic Chemistry |

|---|---|---|

| Tertiary Amide | Provides a stable, central linkage connecting the other moieties. | A robust and common functional group in pharmaceuticals and polymers; biochemically forms the backbone of proteins. researchgate.netevitachem.com |

| Thiophene Ring | A heteroaromatic component known to impart biological activity. | A "privileged scaffold" in drug discovery, used in anticancer, anti-inflammatory, and antibacterial agents. nih.govnih.gov |

| Allyl Group | Introduces unsaturation and a site for further chemical modification. | A versatile building block that can stabilize reactive intermediates and serves as a handle for synthetic transformations. mdpi.comarchivepp.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

N-[(E)-prop-1-enyl]-N-thiophen-2-ylacetamide |

InChI |

InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-7H,1-2H3/b6-3+ |

InChI Key |

FYWKCUZPSUMHBI-ZZXKWVIFSA-N |

Isomeric SMILES |

C/C=C/N(C1=CC=CS1)C(=O)C |

Canonical SMILES |

CC=CN(C1=CC=CS1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetamide, N 1e 1 Allyl N 2 Thienyl and Analogous Structures

Strategies for the Formation of the N-Substituted Amide Linkage

The amide bond is a cornerstone of organic and medicinal chemistry, and its formation has been the subject of extensive research. researchgate.net For a target like Acetamide (B32628), N-(1E)-1-allyl-N-2-thienyl-, the amide linkage can be forged either before or after the introduction of the allyl and thienyl groups.

The most conventional and widely used method for amide bond synthesis is the acylation of an amine with a carboxylic acid derivative. msu.edu In the context of the target molecule, this would typically involve the reaction of a pre-formed N-allyl-2-thienylamine with an acetylating agent.

The most common acylating agents are acyl chlorides and acid anhydrides due to their high reactivity. youtube.com The reaction of an acyl chloride with an amine is often rapid and exothermic. The mechanism is a nucleophilic addition-elimination pathway where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion to form the amide. youtube.com A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct. evitachem.com

Similarly, acid anhydrides react with amines to form amides. This reaction is generally less vigorous than with acyl chlorides and produces a carboxylic acid as a byproduct, which can be removed by an aqueous workup. youtube.com The choice between an acyl chloride and an acid anhydride (B1165640) can depend on factors like substrate sensitivity and the desired reaction conditions. For industrial applications, the use of ethanoic anhydride can be advantageous over ethanoyl chloride. youtube.com

Table 1: Common Acylation Reactions for Amide Synthesis

| Acylating Agent | Nucleophile | Typical Conditions | Byproduct |

|---|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | Amine (e.g., N-allyl-2-thienylamine) | Aprotic solvent, base (e.g., Et3N) | HCl |

While classical acylation is robust, concerns over atom economy and the use of harsh reagents have driven the development of alternative methods. nih.gov These often rely on catalytic activation of carboxylic acids or the use of different starting materials.

Coupling Reagents: A major class of alternative methods involves the direct condensation of a carboxylic acid and an amine using a stoichiometric coupling reagent. ucl.ac.uk Reagents like carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU) activate the carboxylic acid to facilitate nucleophilic attack by the amine. These methods are particularly prevalent in peptide synthesis due to their mild conditions, which help prevent racemization. researchgate.netucl.ac.uk

Catalytic Amidation: More recently, catalytic methods that avoid stoichiometric activators have gained prominence. Boronic acids have been reported as effective catalysts for the direct amidation between carboxylic acids and amines, typically requiring azeotropic removal of water. ucl.ac.ukyoutube.com Transition metal catalysts have also been employed. For instance, copper-catalyzed systems can facilitate the N-arylation of amides or the coupling of arylboronic acids with formamide. organic-chemistry.org Other catalytic systems are based on metals like iridium, ruthenium, and cobalt. nih.govorganic-chemistry.org

Other Novel Methods: Research has also explored unconventional starting materials and activation methods. The conversion of thioesters, inspired by biological processes, into amides offers a different pathway. rsc.orgnju.edu.cn Furthermore, electrochemical N-acylation under aqueous conditions represents a green and sustainable approach to amide bond formation. rsc.org The Ritter reaction, which forms amides from alcohols or alkenes and a nitrile in a strong acid, provides another distinct synthetic route.

Table 2: Selected Alternative Amide Bond Formation Strategies

| Method | Activating Species/Catalyst | Key Features |

|---|---|---|

| Coupling Reagents | EDC, HATU, PyBOP, etc. | Mild conditions, widely used in peptide synthesis. ucl.ac.uk |

| Boronic Acid Catalysis | Phenylboronic Acid | Catalytic direct condensation, requires water removal. ucl.ac.ukyoutube.com |

| Copper Catalysis | Copper(I) or Copper(II) salts | Enables C-N bond formation, e.g., Chan-Lam coupling. organic-chemistry.org |

| Thioester Aminolysis | Dithiocarbamate (for thioester formation) | Biomimetic, avoids traditional coupling reagents. rsc.org |

Introduction and Stereocontrol of the (1E)-Allyl Moiety

Introducing the allyl group onto the nitrogen atom with specific (E)-geometry is a significant stereochemical challenge. This can be achieved through direct allylation of a pre-formed amide or by isomerization of an existing N-allyl group.

Direct N-alkylation of amides with alcohols, including allylic alcohols, is an atom-economical approach that generates water as the only byproduct. rsc.org This transformation is often catalyzed by transition metal complexes. rsc.org However, controlling the stereochemistry of the newly introduced double bond during direct allylation can be difficult.

A more powerful strategy for achieving specific geometries is the isomerization of a pre-existing N-allyl amide. acs.org A general, atom-economic method has been developed for the isomerization of a wide array of N-allyl amides into Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. acs.org This suggests that a similar catalytic isomerization could be applied to an N-allyl-N-2-thienyl acetamide precursor to yield the desired (1E) isomer. Such reactions can proceed via mechanisms like aza-Claisen rearrangements, which can be promoted thermally or with palladium catalysts. nih.gov

The choice of catalyst is paramount in controlling the outcome of allylic substitution and amination reactions. Various transition metals, including palladium, nickel, cobalt, and iridium, have been developed for these transformations.

Palladium: Palladium complexes are well-known for catalyzing allylic substitution reactions. While often used for C-C bond formation, they are also employed in C-N bond-forming reactions. nih.gov Depending on the ligands and conditions, palladium catalysts can be used for either direct N-allylation or for the deallylation of N-allyl amides. nih.govresearchgate.net

Nickel: Nickel(0) complexes with diphosphine ligands have been shown to catalyze the direct N-allylation of amides using allylic alcohols under neutral conditions. researchgate.net

Cobalt: Earth-abundant cobalt has emerged as a desirable catalyst for sustainable chemistry. Cobalt-catalyzed systems have been developed for the highly regio- and enantioselective allylic amination of both aniline (B41778) and aliphatic amine derivatives, providing access to chiral allylic amines. acs.org Cobalt nanoparticles have also been used for the N-alkylation of amides with alcohols. nih.gov

Iridium: Iridium-based catalysts, particularly π-allyliridium C,O-benzoate complexes, have shown remarkable success in the highly regio- and enantioselective allylation of aliphatic amines. acs.org

Table 3: Catalyst Systems for N-Allylation and Related Reactions

| Metal Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium(0) | Aza-Claisen Rearrangement | N-allyl-N-sulfonyl ynamides | Allyl group transfer to form new C-C and C-N bonds. nih.gov |

| Nickel(0)-diphosphine | N-allylation | Amides, Allylic Alcohols | Direct allylation under neutral conditions. researchgate.net |

| Cobalt-phosphine | Allylic Amination | Anilines, Allylic Carbonates | High regio- and enantioselectivity. acs.org |

| Iridium-C,O-benzoate | Allylation | Aliphatic amines | High regio- and enantioselectivity for challenging substrates. acs.org |

Integration of the 2-Thienyl Substituent

The 2-thienyl group can be incorporated at various points in the synthetic sequence. The most straightforward approach is to begin with a commercially available thiophene (B33073) derivative, such as 2-aminothiophene. This starting material can then undergo sequential N-acylation and N-allylation (or vice versa) to build the final molecule. A preparation of N-[1-(2-thienyl)ethyl]-acetamide starting from thiophene has been reported, demonstrating the feasibility of building the N-thienyl-amide core from the parent heterocycle. prepchem.com

Alternatively, modern cross-coupling methodologies allow for the formation of the aryl-nitrogen bond at a later stage. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. organic-chemistry.org This reaction can couple an amide with an aryl halide or sulfonate. organic-chemistry.org In this scenario, one could synthesize N-allylacetamide and couple it with a 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-chlorothiophene) using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as Xantphos. organic-chemistry.org This strategy offers flexibility and is tolerant of a wide range of functional groups. organic-chemistry.org

Thiophene Ring Functionalization Strategies

The thiophene ring is a versatile scaffold in the construction of functional π-conjugated structures and bioactive molecules. researchgate.netnih.gov Its functionalization is a key step in building complex derivatives. Strategies for modifying the thiophene nucleus can be broadly categorized into the functionalization of a pre-existing thiophene ring or the construction of the ring itself from functionalized precursors. rsc.orgmdpi.com

One primary approach involves the direct C-H functionalization of the thiophene ring, which is an atom-economical method for introducing substituents. mdpi.com Due to its π-excessive nature, the thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions. However, achieving regioselectivity, especially at the C3 and C4 positions, can be challenging and often requires directing groups or specific catalysts. rsc.org

Alternatively, the synthesis of substituted thiophenes can be achieved through the cyclization of functionalized alkynes bearing a sulfur atom. mdpi.com This approach allows for the introduction of desired substituents onto the acyclic precursor, which then dictates their final position on the thiophene ring upon cyclization. Metal-catalyzed heterocyclization and base-promoted cyclization are common methods in this category. mdpi.com For instance, 5-endo-dig S-cyclization has been used in the synthesis of substituted thiophenes from 1-mercapto-3-yn-2-ols. mdpi.com

Another powerful strategy is the Paal-Knorr reaction, which produces thiophenes from 1,4-dicarbonyl compounds using sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide. semanticscholar.org This method is particularly useful for synthesizing symmetrically and unsymmetrically substituted thiophenes.

The table below summarizes key strategies for thiophene ring functionalization.

| Strategy | Description | Key Reagents/Conditions | Reference |

| Direct C-H Arylation | Forms C-C bonds directly on the thiophene ring, avoiding pre-functionalization. | Palladium catalysts, pivalic acid | organic-chemistry.org |

| Electrophilic Substitution | Introduction of functional groups (e.g., halogens, acyl groups) via electrophilic attack. | Lewis acids, Brominating reagents | rsc.org |

| Cyclization of Alkynes | Construction of the thiophene ring from sulfur-containing alkyne precursors. | Palladium catalysts, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | mdpi.com |

| Paal-Knorr Thiophene Synthesis | Cyclization of 1,4-dicarbonyls to form the thiophene ring. | Lawesson's reagent, P₄S₁₀ | semanticscholar.org |

Coupling Reactions for Thienyl Moiety Incorporation

Cross-coupling reactions are indispensable tools for incorporating the thienyl moiety into larger molecular frameworks, such as in the synthesis of N-thienyl acetamides. These reactions, typically catalyzed by transition metals like palladium, facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. core.ac.uk

The Suzuki-Miyaura coupling is one of the most widely used methods, involving the reaction of a thienylboronic acid or ester with an organic halide. semanticscholar.orgcore.ac.uk This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. For example, 2-(2'-thienyl)pyrroles have been synthesized in good yields via Suzuki coupling of 1-methyl-2-pyrrole boronic acid pinacol (B44631) ester with thienyl bromides. core.ac.uk

Other significant coupling reactions include:

Stille Coupling: Utilizes organostannanes (e.g., thienylstannanes) and organic halides. It is highly versatile but is often hampered by the toxicity of tin reagents. core.ac.uk

Kumada Coupling: Employs a Grignard reagent (e.g., thienylmagnesium bromide) and an organic halide, often catalyzed by nickel or palladium. nih.gov

Sonogashira Coupling: Specifically forms a C-C triple bond between a terminal alkyne and an aryl or vinyl halide, a useful strategy for introducing alkyne functionalities to the thiophene ring. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used for forming C-N bonds, which could be a key step in directly coupling an amine to a thienyl halide to form the precursor to N-thienyl acetamides. semanticscholar.org

The following table compares various coupling reactions used for incorporating the thienyl moiety.

| Reaction | Thienyl Reagent | Coupling Partner | Catalyst | Advantages | Reference |

| Suzuki-Miyaura | Thienylboronic acid/ester | Organic Halide | Pd(PPh₃)₄ | Mild conditions, high functional group tolerance | core.ac.uk |

| Stille | Thienylstannane | Organic Halide | Palladium complex | Versatile | core.ac.uk |

| Kumada | Thienyl Grignard reagent | Organic Halide | Ni or Pd complex | High reactivity | nih.gov |

| Buchwald-Hartwig | Amine | Thienyl Halide | Palladium complex, Ligand (e.g., P(tBu)₃) | Efficient C-N bond formation | semanticscholar.org |

Cascade and Multicomponent Reaction Sequences for Complex Acetamide Architectures

Cascade (or tandem) and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation. tandfonline.comrsc.org These approaches enhance synthetic efficiency by minimizing purification steps, saving solvents and reagents, and reducing waste. They are particularly valuable for constructing complex acetamide architectures incorporating a thiophene ring.

Multicomponent reactions involve three or more reactants coming together in a one-pot reaction to form a product that contains significant portions of all the initial reactants. tandfonline.com The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes, which are key precursors for N-thienyl acetamides. This reaction typically involves a carbonyl compound, a cyanoacetate, and elemental sulfur in the presence of a base. tandfonline.com

More complex N-thienyl acetamide structures can be accessed through innovative MCRs. For instance, a three-component reaction involving acetanilide, aldehydes, and cyclohexane-1,3-dione can build a complex intermediate that, upon subsequent reaction with malononitrile (B47326) and sulfur, yields highly substituted thiophene derivatives. tandfonline.com

Cascade reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. rsc.org A phosphine-mediated cascade reaction of azides with specific acetates of acetylenic aldehydes has been developed to synthesize substituted pyrroles, demonstrating a powerful sequence of allylic substitution, azide (B81097) reduction, and cycloisomerization. rsc.org Similar logic can be applied to create thienyl-containing acetamides, for example, through a cascade involving an acylation followed by an intramolecular cycloaddition to rapidly build molecular complexity. researchgate.net

The table below provides examples of MCRs for synthesizing thiophene derivatives relevant to acetamide structures.

| Reaction Name/Type | Reactants | Product Type | Key Features | Reference |

| Gewald Reaction | Carbonyl compound, Active methylene (B1212753) nitrile, Elemental sulfur | 2-Aminothiophenes | One-pot synthesis of versatile thiophene precursors | tandfonline.com |

| Three-Component Thiophene Synthesis | Acetylenic esters, Tetramethylthiourea, Ethyl bromopyruvate | 2-(Dimethylamino)thiophene derivatives | Good to high yields under mild conditions | mdpi.com |

| Four-Component Pyrrole Synthesis | Aromatic aldehyde, 1,3-Dicarbonyl compound, Ammonium acetate, Ionic liquid | Poly-substituted pyrroles | Demonstrates MCR complexity applicable to other heterocycles | orientjchem.org |

Green Chemistry Considerations in the Synthesis of N-Thienyl Acetamides

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically and materially important compounds like N-thienyl acetamides. The focus is on developing more sustainable processes by improving atom economy, using safer solvents, reducing energy consumption, and employing recyclable catalysts. rsc.orgmdpi.com

A key area of development is the replacement of volatile organic compounds (VOCs) with greener alternatives. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign reaction media. researchgate.net They are often biodegradable, have low toxicity, and can be recycled. DESs have been successfully used as both the solvent and promoter in reactions like the iodocyclization of 3-alkynylthiophene-2-carboxamides. researchgate.net

The concept of "atom and step economy" (EASE) is central to green synthesis. rsc.org This involves designing synthetic pathways that maximize the incorporation of reactant atoms into the final product and reduce the number of synthetic steps. Direct C-H arylation is an example of an atom-economic reaction, as it avoids the need for pre-functionalized starting materials. mdpi.com Similarly, multicomponent and cascade reactions are inherently step-economic. tandfonline.comrsc.org

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. For example, the recyclable heterogeneous catalyst Nafion-H has been used in the synthesis of the drug Modafinil, which features an acetamide group. rsc.org Such catalysts simplify product purification and reduce waste from catalyst removal. Furthermore, the use of molecular oxygen from the air as a green oxidant in palladium-catalyzed aerobic oxidative cyclizations represents a sustainable approach to synthesizing N-heterocycles. mdpi.com

| Green Chemistry Principle | Application in N-Thienyl Acetamide Synthesis | Example | Reference |

| Safer Solvents | Use of Deep Eutectic Solvents (DESs) instead of volatile organic solvents. | Iodocyclization of alkynylthiophenes in a choline (B1196258) chloride/urea mixture. | researchgate.net |

| Atom Economy | Employing reactions like direct C-H arylation to reduce waste. | Direct polymerization of dibromocyanostilbene with thiophene. | mdpi.com |

| Step Economy | Utilizing multicomponent and cascade reactions to reduce steps. | One-pot synthesis of 2-aminothiophenes via the Gewald reaction. | tandfonline.com |

| Catalysis | Use of recyclable heterogeneous catalysts or green oxidants. | Palladium-catalyzed aerobic oxidative cyclization using O₂ as the oxidant. | mdpi.com |

Comprehensive Spectroscopic and Structural Elucidation of Acetamide, N 1e 1 Allyl N 2 Thienyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of Acetamide (B32628), N-(1E)-1-allyl-N-2-thienyl-, providing precise information about the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a detailed map of the hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities, and coupling constants of the proton signals provide definitive evidence for the presence of the thienyl, allyl, and acetamide moieties.

The protons of the thienyl ring typically appear in the aromatic region of the spectrum. The allyl group is characterized by distinct signals for its vinyl and methylene (B1212753) protons. The methyl protons of the acetamide group are also readily identifiable.

Table 1: ¹H NMR Spectroscopic Data for Acetamide, N-(1E)-1-allyl-N-2-thienyl-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thienyl-H | 6.8 - 7.5 | Multiplet | - |

| Allyl-CH= | 5.7 - 6.0 | Multiplet | - |

| Allyl-CH₂= | 5.0 - 5.3 | Multiplet | - |

| Allyl-CH₂ | 4.0 - 4.3 | Doublet | - |

| Acetyl-CH₃ | 2.0 - 2.2 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed picture of the carbon framework of Acetamide, N-(1E)-1-allyl-N-2-thienyl-. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton.

The spectrum will show signals corresponding to the carbonyl carbon of the acetamide group, the carbons of the thienyl ring, and the carbons of the allyl group. The chemical shifts of these signals are indicative of their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for Acetamide, N-(1E)-1-allyl-N-2-thienyl-

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Thienyl-C | 120 - 140 |

| Allyl-CH= | 130 - 135 |

| Allyl-CH₂= | 115 - 120 |

| Allyl-CH₂ | 45 - 50 |

| Acetyl-CH₃ | 20 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom in Acetamide, N-(1E)-1-allyl-N-2-thienyl-. The chemical shift of the nitrogen signal provides insight into its hybridization and bonding. In this compound, the nitrogen atom is part of an amide functional group, and its chemical shift is expected to fall within the characteristic range for such amides. This technique confirms the presence and nature of the nitrogen-containing functional group within the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in Acetamide, N-(1E)-1-allyl-N-2-thienyl-.

FT-IR spectroscopy is instrumental in identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of Acetamide, N-(1E)-1-allyl-N-2-thienyl- will exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected absorptions include a strong band for the C=O stretching of the amide, C-H stretching vibrations for the aromatic and aliphatic portions, and C=C stretching for the allyl and thienyl groups.

Table 3: FT-IR Spectroscopic Data for Acetamide, N-(1E)-1-allyl-N-2-thienyl-

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| C-H Stretch (Aromatic/Vinyl) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic/Allyl) | 1600 - 1680 | Medium-Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the analysis of Acetamide, N-(1E)-1-allyl-N-2-thienyl-, Raman spectroscopy can be particularly useful for observing the C=C stretching vibrations of the thienyl ring and the allyl group, as well as the C-S bond vibrations within the thiophene (B33073) ring. The combination of FT-IR and Raman data allows for a more complete and robust assignment of the vibrational modes of the molecule.

Based on a comprehensive search of available scientific literature, detailed experimental data required to fully construct the article on "Acetamide, N-(1E)-1-allyl-N-2-thienyl-" according to the specified outline is not publicly available. While general information on related compounds and analytical techniques exists, specific High-Resolution Mass Spectrometry (HRMS) data, detailed fragmentation patterns, complete X-ray diffraction analysis with unit cell parameters, and specific UV-Visible electronic spectroscopy findings for this particular compound could not be located.

Generating an article with the requested level of scientific accuracy and detailed research findings is therefore not possible without access to primary research data for "Acetamide, N-(1E)-1-allyl-N-2-thienyl-". The creation of such specific data would be speculative and would not adhere to the required standards of scientific accuracy.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties with high accuracy. These calculations are based on solving the Schrödinger equation for a given molecule, providing a detailed picture of its electronic and geometric structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. nih.govnih.govresearchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. mdpi.com In the study of Acetamide (B32628), N-(1E)-1-allyl-N-2-thienyl-, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This involves finding the minimum energy conformation on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Orbital Visualization)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Visualization of the HOMO and LUMO provides a graphical representation of where these orbitals are located on the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. nih.gov It provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. Green areas represent neutral potential. The MEP map for Acetamide, N-(1E)-1-allyl-N-2-thienyl- would highlight the electron-rich and electron-deficient regions, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.netresearchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis can quantify the extent of intramolecular charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. For Acetamide, N-(1E)-1-allyl-N-2-thienyl-, NBO analysis would reveal the nature of the chemical bonds and the stabilizing interactions between different parts of the molecule.

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can accurately predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netnih.gov These calculated shifts can be compared with experimental data to confirm the molecular structure. rug.nlscielo.org.co

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. researchgate.netnih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's vibrational modes.

Table 3: Calculated Spectroscopic Data

| Parameter | Calculated Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Theoretical calculations can also provide valuable information about the thermodynamic properties of a molecule. By performing frequency calculations, it is possible to determine the zero-point vibrational energy, thermal energy, enthalpy, entropy, and heat capacity at different temperatures. These thermodynamic parameters are crucial for understanding the stability and reactivity of the compound under various conditions.

Table 4: Calculated Thermodynamic Properties

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | Data not available |

| Entropy (cal/mol·K) | Data not available |

Conformational Analysis and Dynamics

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its relationship to its properties. For "Acetamide, N-(1E)-1-allyl-N-2-thienyl-", this would involve exploring the rotational freedom around its single bonds and the potential for different spatial arrangements of its atoms.

Potential Energy Surface Scans for Rotational Barriers and Conformer Stability

To investigate the conformational preferences and the energy required to interconvert between them, potential energy surface (PES) scans would be performed. This computational technique involves systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step.

Key rotational barriers to investigate would include:

Rotation around the C-N amide bond to understand the stability of different amide isomers.

Rotation around the N-thienyl bond.

Rotation around the N-allyl bond.

The results of such scans would identify the lowest energy conformations (stable conformers) and the transition states (rotational barriers) that separate them. This data is typically presented in a table showing the relative energies of the conformers. However, no such data has been published for this specific molecule.

Investigation of Z/E Isomerism and Preferred Conformations in Solution and Solid State

The partial double bond character of the amide C-N bond leads to the possibility of Z and E isomerism. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, can be used to determine the preferred isomer. The stability of these isomers can be influenced by their environment. Therefore, computational models would ideally simulate the molecule in both the gas phase (approximating the solid state) and in various solvents to understand how intermolecular interactions affect conformational preference. Without experimental or computational data, the preferred isomerism and conformations for "Acetamide, N-(1E)-1-allyl-N-2-thienyl-" remain undetermined.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule flexes, rotates, and changes its conformation. For "Acetamide, N-(1E)-1-allyl-N-2-thienyl-", an MD simulation would illustrate the flexibility of the allyl and thienyl groups and the dynamics of the amide bond. This information is valuable for understanding how the molecule might interact with biological targets or other molecules. As with the other computational analyses, no MD simulation studies have been reported for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Characteristics

QSPR modeling is a computational approach used to predict the properties of a molecule based on its structural features. This involves developing mathematical models that correlate molecular descriptors with a specific property.

Development of Predictive Models based on Molecular Descriptors (Constitutional, Topological, Electronic, Quantum Chemical)

To build a QSPR model for "Acetamide, N-(1E)-1-allyl-N-2-thienyl-", a dataset of related molecules with known properties would be required. From the structures of these molecules, a wide range of molecular descriptors would be calculated. These can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological: Based on the 2D connectivity of atoms (e.g., branching indices).

Electronic: Describing the electronic properties (e.g., partial charges, dipole moment).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Statistical methods would then be used to select the most relevant descriptors and build a predictive model. The development of such a model for this specific compound has not been documented.

Correlation Studies between Structural Features and Calculated Properties

Once a QSPR model is developed, it can be used to study the correlation between specific structural features and the predicted properties. For example, one could investigate how modifications to the thienyl ring or the allyl group of "Acetamide, N-(1E)-1-allyl-N-2-thienyl-" might affect a property of interest. These correlation studies are essential for rational drug design and materials science, but in the absence of a QSPR model for this compound, such analyses are not possible.

Mechanistic Organic Chemistry and Reactivity of Acetamide, N 1e 1 Allyl N 2 Thienyl

Reaction Pathways and Transformation Studies

The unique structural features of N-allyl-N-2-thienyl acetamide (B32628) open up several avenues for chemical transformations. The allyl group is a key handle for intramolecular reactions, while the conjugated system of the corresponding enamide isomer can participate in cycloadditions.

N-allylic amides and sulfonamides are excellent substrates for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. researchgate.net This strategy is an efficient and operationally simple method for constructing substituted γ-lactams and other cyclic structures that are prevalent in biologically active compounds. scispace.com

One common approach involves halogen-induced cyclization. For instance, the reaction of N-allyl amides with N-bromosuccinimide (NBS) can induce an enantioselective bromocyclization to produce chiral oxazolines. nih.gov In a related transformation, N-allyl-N-benzyl-2-(tosylamido)acetamide undergoes NBS-induced cyclization to yield 6-halomethyl-substituted 1-tosylpiperazin-2-ones. researchgate.netnih.gov The mechanism of such reactions often involves the formation of a bromonium ion intermediate from the allyl double bond, which is then attacked by an intramolecular nucleophile—in this case, the amide oxygen or nitrogen. The specific pathway and resulting ring size (e.g., exo vs. endo cyclization) can be influenced by the substrate's substituents and reaction conditions. mdpi.com

| Substrate | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-allyl-N-benzyl-2-(tosylamido)acetamide | NBS | 6-halomethyl-substituted 1-tosylpiperazin-2-one | researchgate.netnih.gov |

| Allylic amides | NBS, DTBM-BINAP | Chiral oxazolines | nih.gov |

| N-allyl propiolamides | Pd(PPh3)4, KF | Substituted γ-lactams | scispace.com |

| Allyl-N-tosylcarbamates | NBS, Sc(OTf)3 | Substituted oxazolidinones | nih.gov |

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.org The N-allyl-N-2-thienyl acetamide system can potentially participate in such reactions, particularly in its isomerized enamide form, which acts as a dienophile. Enamides are recognized as versatile substrates in cycloadditions for synthesizing nitrogen-containing heterocycles. nih.gov

A relevant analogue is the intramolecular Diels-Alder reaction of N-allyl-N-(2-furylmethyl)amides. researchgate.net In these systems, the furan ring acts as the diene and the allyl group serves as the dienophile, leading to the formation of complex tricyclic aza-oxabicyclo compounds upon heating. The efficiency and outcome of the cycloaddition are influenced by the nature of the amide substituent. researchgate.net While thiophene (B33073) is generally a less reactive diene than furan in Diels-Alder reactions due to its higher aromaticity, such a cycloaddition pathway for N-allyl-N-2-thienyl acetamide remains a possibility under appropriate thermal or Lewis acid-catalyzed conditions. The reaction would be facilitated by electron-withdrawing groups on the dienophile (the allyl or enamide moiety) and electron-donating groups on the diene (the thienyl ring). organic-chemistry.org

Hydroamidation is an atom-economical process involving the addition of an N-H bond of an amide across a carbon-carbon multiple bond. nih.gov While N-allyl-N-2-thienyl acetamide is the product of such a reaction (e.g., from the addition of N-2-thienylacetamide to allene), the term can also refer to related transformations. The reverse reaction, isomerization, is particularly relevant. Transition metal-catalyzed isomerization of N-allyl amides provides a direct and atom-economic route to their corresponding enamides. nih.govresearchgate.net

For example, a general palladium-catalyzed protocol for the hydroamidation of 1,3-dienes with various amides and sulfonamides yields N-allyl products with high regioselectivity. nih.gov The synthesis of N-allyl-N-2-thienyl acetamide could be envisioned via a similar catalytic addition of N-2-thienylacetamide to butadiene. Conversely, the isomerization of N-allyl amides to geometrically defined enamides is a well-established transformation, often catalyzed by ruthenium or rhodium complexes. nih.govresearchgate.net This isomerization is a key step, as the resulting enamide is often the more reactive species in subsequent C-N bond-forming reactions and cycloadditions. nih.gov

Detailed Mechanistic Elucidation of Catalyzed Reactions

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving N-allyl amides. Palladium, ruthenium, and rhodium complexes are frequently employed to facilitate isomerization, cyclization, and substitution reactions.

The mechanism of catalyzed transformations of allylic compounds involves several key intermediates and transition states that dictate the reaction's outcome. In palladium-catalyzed allylic amination, the catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the alkene of the allyl group, followed by oxidative addition to form a π-allyl palladium(II) complex. nih.govacs.org Nucleophilic attack on this complex, followed by reductive elimination, yields the product and regenerates the catalyst. nih.gov The regioselectivity of the nucleophilic attack is a critical aspect, influenced by both electronic and steric factors of the π-allyl intermediate and the ligand. researchgate.net

In the case of ruthenium-catalyzed isomerization of N-allyl amides to enamides, a proposed mechanism involves a chelation-controlled C-H activation. nih.gov The reaction is thought to proceed through the following key steps:

Coordination: The unsaturated ruthenium catalyst, which has three open coordination sites, simultaneously coordinates with both the amide's carbonyl oxygen and the allyl's olefin. nih.gov

C-H Abstraction: This is followed by the product-determining step, a C-H abstraction from the allyl group, which forms a ruthenium-hydride intermediate.

Reductive Elimination: Finally, reductive elimination forms the enamide product, and subsequent ligand exchange with another N-allyl amide molecule continues the catalytic cycle. nih.gov

Theoretical studies on the rhodium-catalyzed isomerization of allylamines to enamines suggest a modified allylic mechanism that begins with N-coordination of the substrate to the Rh(I) center, followed by intramolecular isomerization to an η²-(C,C) coordinated complex. The highest energy barriers correspond to the subsequent oxidative addition of a C-H bond to form a Rh(III) intermediate and the final reductive elimination step to yield the enamide. nih.gov

Ligand design is crucial for controlling the reactivity and selectivity (chemo-, regio-, and enantio-selectivity) in metal-catalyzed reactions of allylic systems. nih.govresearchgate.net The electronic and steric properties of the ligands, typically phosphines, directly influence the stability and reactivity of the catalytic intermediates. nih.gov

In the ruthenium-catalyzed isomerization of N-allyl amides, the geometric selectivity is highly dependent on the catalyst's coordination sphere. Using a catalyst with three open coordination sites, such as [CpRu(CH₃CN)₃]PF₆, allows for the necessary chelation of the amide and olefin, leading to excellent Z-selectivity for the enamide product. When a phosphine (B1218219) ligand like PPh₃ is added, it occupies a coordination site, disrupting the chelation control and resulting in a loss of stereoselectivity (a ~1:1 E:Z mixture). nih.gov

Similarly, in palladium-catalyzed allylic alkylation, the nature of the phosphine ligand can invert the diastereoselectivity of the reaction. nih.gov Studies have shown that electron-poor triarylphosphine ligands can favor one diastereomer, while electron-neutral or electron-donating ligands favor the other. This control is attributed to the electronic effects of the ligand on the palladium center, which modulates the subsequent nucleophilic attack on the π-allyl intermediate. nih.gov The development of chiral ligands, such as BINAP derivatives and spiro phosphines, has been instrumental in achieving high enantioselectivity in these transformations. nih.govacs.org

| Reaction Type | Catalyst System | Ligand Type | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Isomerization of N-allyl amides | [CpRu(CH₃CN)₃]PF₆ | None (3 open sites) | High Z-selectivity for enamide | nih.gov |

| Isomerization of N-allyl amides | [CpRu(CH₃CN)₃]PF₆ | PPh₃ (monodentate phosphine) | Loss of selectivity (~1:1 E:Z mixture) | nih.gov |

| Allylic Alkylation | Palladium Complex | Electron-poor triarylphosphines | Favors one diastereomer | nih.gov |

| Allylic Alkylation | Palladium Complex | Electron-rich triarylphosphines | Favors the opposite diastereomer | nih.gov |

| Allylic Amination | Nickel Complex | Chiral Spiro Phosphines | High regio- and enantioselectivity | acs.org |

Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites in Acetamide, N-(1E)-1-allyl-N-2-thienyl-—namely the allyl group's double bond, the aromatic thienyl ring, and the amide functionality—raises important questions of selectivity in chemical reactions.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of the title compound, reactions involving the allyl group, such as hydroformylation, are prime examples where regioselectivity is critical. Rhodium-catalyzed hydroformylation of allyl amides can yield either branched (2-methyl) or linear aldehydes. st-andrews.ac.uk The choice of catalyst and ligands is crucial in directing the selectivity. For instance, rhodium complexes with specific phosphine ligands can favor the formation of branched aldehydes with high diastereoselectivity in chiral systems. st-andrews.ac.uk

Chemoselectivity is the preferential reaction of one functional group in the presence of others. The N-allyl group can undergo transition metal-catalyzed isomerization to the corresponding enamide. nih.govresearchgate.net This reaction is highly chemoselective for the C=C bond of the allyl group, leaving the thienyl ring and the amide carbonyl untouched. Similarly, cycloaddition reactions, such as the intramolecular Diels-Alder reaction of N-allyl-N-(2-furylmethyl)amides (a furan analog of the thienyl system), proceed chemoselectively at the allyl and diene moieties without affecting the amide group. researchgate.net The chemoselectivity of a given transformation can be modulated by changing catalysts, solvents, or substrates. nih.gov For example, in reactions involving dienophiles, thiophene S,N-ylides have been shown to undergo cycloaddition, demonstrating the unique reactivity of the thiophene system. rsc.org

| Reaction Type | Functional Group | Potential Products & Selectivity | Controlling Factors |

| Isomerization | Allyl C=C bond | Z- or E-enamide. High geometric selectivity is possible. nih.govresearchgate.net | Transition metal catalyst (e.g., Ruthenium), ligands, reaction conditions. |

| Hydroformylation | Allyl C=C bond | Branched or linear amino aldehydes. Regioselectivity can be high. st-andrews.ac.uknih.gov | Catalyst (Rh, Co), ligands (phosphines), pressure (CO/H₂), temperature. |

| Diels-Alder Cycloaddition | Thienyl ring (as diene), Allyl C=C bond (as dienophile) | Tricyclic adducts. Regio- and stereoselectivity depend on substituents. | Thermal or Lewis acid catalysis, nature of the amide substituent. researchgate.net |

Derivatization Strategies and Molecular Scaffold Modification

Functionalization of the Amide Nitrogen Atom

The nitrogen atom of N-allyl-N-2-thienyl-acetamide is part of a tertiary amide, which precludes direct further alkylation or acylation. However, derivatization strategies can be envisioned through modification of its secondary amide precursor, N-(thiophen-2-yl)acetamide, or via a deallylation-realkylation sequence.

The synthesis of N-allyl-N-2-thienyl-acetamide and its derivatives often begins with the secondary amide precursor, N-(thiophen-2-yl)acetamide. This precursor can be readily N-alkylated or N-acylated under basic conditions. The use of a strong base, such as sodium hydride (NaH), is typically required to deprotonate the amide nitrogen, forming a highly nucleophilic amide anion. This anion can then react with various electrophiles. semanticscholar.orgresearchgate.net

N-Alkylation: The introduction of an allyl group to form the parent compound is achieved by treating the sodium salt of N-(thiophen-2-yl)acetamide with an allyl halide (e.g., allyl bromide). This reaction can be extended to a wide range of alkylating agents to produce a variety of N-substituted derivatives. researchgate.netmdpi.com The choice of solvent and the potential use of phase-transfer catalysts can influence reaction efficiency and selectivity. mdpi.com

N-Acylation: Similarly, the amide anion can react with acylating agents like acyl chlorides or anhydrides. researchgate.netrsc.org This introduces a second acyl group, forming an N-acyl-N-thienylacetamide, effectively creating an imide structure. This modification significantly alters the electronic properties and steric profile of the nitrogen center.

Table 1: Representative N-Alkylation and N-Acylation Reactions of N-(thiophen-2-yl)acetamide

| Entry | Electrophile | Reagents & Conditions | Product |

| 1 | Allyl bromide | 1. NaH, THF, 0 °C to rt2. Allyl bromide, rt | Acetamide (B32628), N-allyl-N-2-thienyl- |

| 2 | Benzyl chloride | 1. NaH, THF, 0 °C to rt2. Benzyl chloride, rt | Acetamide, N-benzyl-N-2-thienyl- |

| 3 | Ethyl bromoacetate | 1. K₂CO₃, TBAB, MW | Acetamide, N-(ethoxycarbonylmethyl)-N-2-thienyl- |

| 4 | Acetyl chloride | 1. NaH, THF, 0 °C to rt2. Acetyl chloride, rt | N-(Thiophen-2-yl)diacetamide |

| 5 | Benzoyl chloride | 1. NaH, THF, 0 °C to rt2. Benzoyl chloride, rt | N-Benzoyl-N-(thiophen-2-yl)acetamide |

Abbreviations: NaH (Sodium hydride), THF (Tetrahydrofuran), TBAB (Tetrabutylammonium bromide), MW (Microwave irradiation).

An alternative strategy for diversifying the N-substituents involves a dealkylation-realkylation approach. The allyl group is particularly useful as it can be selectively removed under specific catalytic conditions, regenerating the secondary amide. Transition metal catalysts, such as those based on rhodium or ruthenium, are known to facilitate the isomerization of the allyl group to a more labile enamide, which can then be hydrolyzed to cleave the group. acs.orgresearchgate.net

Once the N-(thiophen-2-yl)acetamide is regenerated, it can serve as a nucleophile in SN2 reactions with a new set of alkylating agents. This two-step sequence allows for the introduction of a wide array of functional groups at the nitrogen position, which would not be possible through direct alkylation of the tertiary amide. This method is a valuable tool for creating structural diversity from a common intermediate. nih.gov

Chemical Modifications of the Allyl Unit

The carbon-carbon double bond of the allyl group is a versatile functional handle for a variety of chemical transformations, enabling significant structural diversification.

Olefin cross-metathesis (CM) is a powerful reaction for forming new carbon-carbon double bonds. organic-chemistry.orgmsu.edu Using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, the allyl group of N-allyl-N-2-thienyl-acetamide can be reacted with a variety of other terminal olefins. umicore.comharvard.edu This reaction allows for the extension of the side chain and the introduction of diverse functional groups, such as esters, alcohols, ethers, and other aromatic rings, depending on the chosen olefin partner. acs.orgnih.gov The reaction is typically driven by the release of ethylene (B1197577) gas and can be optimized by adjusting catalyst type, solvent, and temperature. sigmaaldrich.com

Table 2: Potential Products from Cross-Metathesis of N-allyl-N-2-thienyl-acetamide

| Entry | Olefin Partner | Catalyst | Potential Product Structure |

| 1 | Styrene | Grubbs II | N-(4-phenylbut-2-en-1-yl)-N-(thiophen-2-yl)acetamide |

| 2 | Methyl acrylate | Hoveyda-Grubbs II | Methyl 4-(N-(thiophen-2-yl)acetamido)but-2-enoate |

| 3 | Allyl alcohol | Grubbs II | N-(4-hydroxybut-2-en-1-yl)-N-(thiophen-2-yl)acetamide |

| 4 | 1-Hexene | Grubbs I | N-(oct-2-en-1-yl)-N-(thiophen-2-yl)acetamide |

Note: The stereochemistry (E/Z) of the newly formed double bond depends on the catalyst and reaction conditions.

The double bond of the allyl group can undergo a range of classic oxidation and reduction reactions to introduce new functionalities.

Oxidation:

Epoxidation: Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, N-(oxiran-2-ylmethyl)-N-(thiophen-2-yl)acetamide. This epoxide is a valuable intermediate for further reactions with various nucleophiles.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup, or under milder conditions with potassium permanganate (B83412) (KMnO₄), would convert the double bond into a diol, yielding N-(2,3-dihydroxypropyl)-N-(thiophen-2-yl)acetamide.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. This provides a route to N-(2-oxoethyl)- or N-(carboxymethyl)-N-(thiophen-2-yl)acetamide.

Some oxidative reactions on N-allyl systems can be complex, with palladium-catalyzed processes leading to functionalized heterocyclic systems. acs.org The specific outcome can be highly dependent on the reagents and conditions employed. researchgate.netchemrxiv.org

Reduction:

Hydrogenation: Catalytic hydrogenation of the double bond, for example using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, would saturate the allyl group to afford the corresponding N-propyl derivative, N-propyl-N-(thiophen-2-yl)acetamide.

Hydride Reduction: While strong hydride reagents like lithium aluminum hydride (LiAlH₄) are primarily used to reduce the amide carbonyl to an amine, under certain conditions, they can also reduce the allyl double bond, leading to an N-propyl amine. acs.orgresearchgate.net Careful control of conditions is necessary to achieve selective reduction of either the amide or the double bond. chemistrysteps.comwikipedia.org

Functionalization of the Thiophene (B33073) Heterocycle

Common functionalization reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the regioselective installation of a bromine or chlorine atom, typically at the C5 position.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group, a versatile handle for further transformations such as reduction to an amine.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), reaction with an acyl chloride or anhydride (B1165640) can introduce a ketone functionality onto the thiophene ring, again favoring the C5 position.

Metalation-Alkylation: A powerful alternative for regioselective functionalization involves deprotonation with a strong base like n-butyllithium (n-BuLi), which typically occurs at the most acidic proton (C5). The resulting thienyllithium species can then be quenched with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install diverse substituents with high precision.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction | Reagent(s) | Major Product |

| Bromination | NBS, CCl₄ | Acetamide, N-allyl-N-(5-bromo-2-thienyl)- |

| Chlorination | NCS, CH₃COOH | Acetamide, N-allyl-N-(5-chloro-2-thienyl)- |

| Nitration | HNO₃, H₂SO₄ | Acetamide, N-allyl-N-(5-nitro-2-thienyl)- |

| Acylation | Acetyl chloride, AlCl₃ | Acetamide, N-(5-acetyl-2-thienyl)-N-allyl- |

| Lithiation/Carboxylation | 1. n-BuLi, THF, -78 °C2. CO₂(s) | 5-(N-allylacetamido)thiophene-2-carboxylic acid |

Abbreviations: NBS (N-bromosuccinimide), NCS (N-chlorosuccinimide), AlCl₃ (Aluminum chloride), n-BuLi (n-Butyllithium), THF (Tetrahydrofuran).

Utilization of the Compound as a Synthon for Complex Molecular Architecture

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The scaffold of Acetamide, N-(1E)-1-allyl-N-2-thienyl- (1 ) can be viewed as a versatile synthon for building more elaborate molecular structures. Thiophene-containing amides are recognized as valuable building blocks in medicinal chemistry and materials science. nih.gov

The derivatization handles present in and installable onto scaffold 1 allow for its incorporation into larger systems. For example:

A halogen atom introduced at the C5 position via EAS can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse aryl, vinyl, or alkynyl groups.

The allyl group itself is a reactive functional group. It can undergo various transformations such as oxidation, reduction, or participation in cycloaddition reactions, providing a pathway to new carbocyclic and heterocyclic systems.

The amide bond can be hydrolyzed to reveal the 2-aminothiophene core, which can then be used in other coupling or condensation reactions to build complex heterocyclic frameworks, such as thieno[3,2-d]pyrimidines. mdpi.com

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for instance, involves the acylation of a substituted thiophen-2-amine with an activated nicotinic acid, demonstrating how the aminothiophene core is used to construct complex, biologically relevant molecules. mdpi.com Similarly, acetoacetamide (B46550) has been employed as a key synthon for synthesizing a variety of thiophene derivatives with potential biological activities. researchgate.net These examples highlight the utility of the core N-thienyl amide structure as a foundational element for constructing complex molecular targets.

Future Research Directions in the Study of N Substituted Acetamides

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-substituted acetamides is a cornerstone of their study. While classical methods often involve the reaction of amines with carboxylic acid derivatives, these can be atom-inefficient. researchgate.net Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

One promising approach is the catalytic amidation of nitriles with amines in the presence of water, which offers a straightforward path to secondary and tertiary amides. researchgate.net Another innovative method is the in situ photo-on-demand synthesis of N-substituted trichloroacetamides from amines and tetrachloroethylene, which has shown high yields (up to 97%) and applicability to a wide variety of amines, including those with low nucleophilicity. acs.org Further exploration could adapt these greener methods for the synthesis of complex structures like Acetamide (B32628), N-(1E)-1-allyl-N-2-thienyl-.

Key areas for development include:

Catalyst Development: Designing novel catalysts, such as copper(II) methyl sulfate (B86663) complexes, for direct conversion of nitriles to N-substituted amides in aqueous media. researchgate.net

Photochemical Methods: Expanding the scope of light-induced reactions to create complex acetamides under mild conditions, reducing the need for harsh reagents. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of N-substituted acetamides to improve safety, scalability, and product consistency.

Alternative Reagents: Investigating alternatives to traditional acylating agents like chloroacetyl chloride, which can be hazardous. researchgate.net

Interactive Table: Comparison of Synthetic Methods for N-Substituted Acetamides

| Method | Reagents | Key Advantages | Potential for Sustainability | Reference |

| Classical Amidation | Amine, Carboxylic Acid Derivative | Well-established, versatile | Often poor atom economy | researchgate.net |

| Catalytic Nitrile Amidation | Nitrile, Amine, Water, Catalyst | High atom economy, uses water as solvent | High | researchgate.net |

| Photo-on-Demand Synthesis | Amine, Tetrachloroethylene | High yields, applicable to diverse amines | Reduces use of hazardous reagents | acs.org |

| Chloroacetylation | Aryl Amine, Chloroacetyl Chloride | Effective for N-aryl acetamides | Generates corrosive byproducts | researchgate.net |

Advanced Spectroscopic Characterization Utilizing Emerging Techniques

Thorough characterization is essential for confirming the structure and purity of novel compounds. For N-substituted acetamides, standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. nih.govmdpi.com

Future research should leverage emerging and more sophisticated spectroscopic techniques to gain deeper structural insights. This includes the routine application of two-dimensional NMR experiments such as COSY, HMQC, and HMBC to unambiguously assign all proton and carbon signals, which is particularly crucial for complex molecules like Acetamide, N-(1E)-1-allyl-N-2-thienyl-. mdpi.com Advanced experiments like Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Correlation (HETCOR) can further elucidate complex spin systems and connectivity. nih.gov

Future directions in characterization could involve:

Solid-State NMR: To study the conformational properties and intermolecular interactions of N-substituted acetamides in the solid state.

Advanced Mass Spectrometry: Utilizing techniques like Collision Cross Section (CCS) prediction to provide an additional layer of structural information beyond the mass-to-charge ratio. uni.luuni.lu

Chiroptical Spectroscopy: For chiral N-substituted acetamides, techniques like circular dichroism (CD) can be used to determine the absolute configuration and study conformational changes in solution.

Interactive Table: Spectroscopic Techniques for Acetamide Characterization

| Technique | Information Gained | Emerging Application | Reference |

| 1D NMR (¹H, ¹³C) | Basic structural framework, chemical environment of nuclei | Routine for all new compounds | nih.govmdpi.com |

| 2D NMR (COSY, HMBC, etc.) | Atom connectivity, detailed structural elucidation | Full assignment of complex structures | mdpi.com |

| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | Standard characterization | nih.gov |

| Mass Spectrometry | Molecular weight, elemental composition | Use of predicted Collision Cross Section (CCS) for structural verification | uni.lu |

| Solid-State NMR | Conformation and packing in the solid state | Deeper understanding of crystalline forms | N/A |

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides powerful tools for understanding the electronic structure, conformation, and reactivity of molecules. For N-substituted acetamides, Density Functional Theory (DFT) has been effectively used to examine decomposition mechanisms, substituent effects, and conformational preferences. nih.govresearchgate.net

Future theoretical studies should employ more advanced computational models to build a more comprehensive understanding. This includes using a range of DFT functionals (e.g., B3LYP, CAMB3LYP) and higher-level basis sets (e.g., def2-TZVP) to ensure the accuracy of calculated thermodynamic parameters. nih.govpreprints.org Natural Bond Orbital (NBO) analysis can provide deeper insights into electronic properties, such as the delocalization of the nitrogen lone-pair electrons, which is critical to the chemistry of acetamides. nih.gov

Key areas for computational investigation include:

Reaction Mechanism Studies: Elucidating the transition states and energy profiles of novel synthetic routes to guide experimental optimization. nih.gov

Solvation Effects: Using implicit and explicit solvation models to predict how the solvent environment affects conformational equilibrium and spectroscopic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate computed molecular descriptors with observed properties to guide the design of new molecules. researchgate.net

Exploration of Structure-Property Relationships for New Material Science Applications

The systematic modification of the N-substituents in acetamides offers a powerful strategy for tuning their physicochemical properties. This exploration of structure-property relationships (SPRs) is fundamental to designing new molecules for material science applications. By altering substituents, properties such as lipophilicity, polarity, and intermolecular interactions can be precisely controlled. nih.govnih.gov

Future research should focus on systematically investigating how variations in the allyl and thienyl groups of Acetamide, N-(1E)-1-allyl-N-2-thienyl-, as well as modifications to the acetamide backbone, influence its bulk properties. For instance, studies on related N-substituted pyrazolopyrimidines have shown that N-alkyl substitution is well-tolerated and that varying chain length and branching can modulate physical properties without losing desired binding affinities. nih.gov This principle of using the acetamide group as a scaffold for diversification can be extended to the design of new materials. wustl.edu

Promising research directions include:

Systematic Library Synthesis: Creating libraries of analogues where the N-substituents are systematically varied to build robust structure-property relationship models. nih.gov

Physicochemical Profiling: Comprehensive measurement of properties like solubility, permeability, and lipophilicity for each analogue. nih.gov

Self-Assembly Studies: Investigating the ability of new N-substituted acetamides to form ordered structures, such as liquid crystals or gels, driven by hydrogen bonding and other non-covalent interactions.

Polymer Functionalization: Incorporating N-substituted acetamide moieties into polymer backbones or as pendant groups to create new functional materials.

Application in Chemical Probe Development for Mechanistic Studies

N-substituted acetamides serve as versatile scaffolds for the development of chemical probes, which are essential tools for studying complex chemical and biochemical mechanisms. The N,N-disubstituted acetamide structure allows for the introduction of diverse chemical groups distal to a core recognition element, enabling the fine-tuning of properties required for a successful probe. nih.govwustl.edu

Future work in this area should focus on leveraging the unique structure of Acetamide, N-(1E)-1-allyl-N-2-thienyl- to design novel chemical probes. The allyl group can be functionalized for attachment to reporter tags or solid supports, while the thienyl and acetamide groups can be modified to control target affinity and selectivity. Research has demonstrated that the pendant acetamide position on other scaffolds is highly tolerant to substitution, providing an opportunity to diversify chemical and physical properties for specific applications, such as developing tracers for molecular imaging. nih.gov

Key development areas for chemical probes include:

Design of Affinity-Based Probes: Creating molecules that can selectively bind to specific chemical species to detect their presence or concentration.

Development of Covalent Probes: Engineering N-substituted acetamides with reactive groups (electrophiles) that can form stable covalent bonds with their targets, allowing for their identification and characterization. acs.org

Fluorogenic Probes: Designing probes where the fluorescence is "turned on" only upon reacting with a specific analyte, enabling real-time monitoring of chemical reactions.

Modular Probe Synthesis: Developing synthetic strategies that allow for the easy and modular assembly of different components of a chemical probe (recognition element, linker, reporter group) to rapidly generate libraries of probes for screening. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(1E)-1-allyl-N-2-thienyl-acetamide, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC) to facilitate amide bond formation between 1-allyl-2-thienylamine and acetyl chloride derivatives. Dissolve reactants in dichloromethane with triethylamine as a base, and stir at 273 K for 3 hours to enhance yield .